2-(methylthio)-6-phenylnicotinamide
Description
Properties
IUPAC Name |
2-methylsulfanyl-6-phenylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-17-13-10(12(14)16)7-8-11(15-13)9-5-3-2-4-6-9/h2-8H,1H3,(H2,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQWOXNFCWJJTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=N1)C2=CC=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(methylthio)-6-phenylnicotinamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, a palladium-catalyzed Suzuki-Miyaura coupling could introduce the phenyl group to the pyridine core, followed by thiolation using methylthio reagents. Reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) should be systematically varied to optimize yield and purity. Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm intermediates and final product identity . Replicate procedures from analogous nicotinamide derivatives, ensuring rigorous control of anhydrous conditions to avoid side reactions .
Q. Which analytical techniques are most effective for characterizing this compound, and what key spectral data should be reported?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Report chemical shifts (δ ppm) for the methylthio (-SMe) group (~2.5 ppm for ¹H) and aromatic protons (6.5–8.5 ppm).
- FT-IR : Confirm the presence of amide (C=O stretch ~1650 cm⁻¹) and C-S bonds (~650 cm⁻¹).
- HPLC-MS : Quantify purity and verify molecular ion peaks.
Cross-reference spectral data with structurally similar compounds, such as 2-chloro-6-methylnicotinamide , to validate assignments. Always include experimental details (e.g., solvent, instrument parameters) for reproducibility .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood due to potential volatility or dust formation. Store separately from oxidizing agents, and dispose of waste via certified chemical disposal services. Refer to safety data sheets (SDS) for analogous thioether compounds, such as 2-(methylthio)phenol, which highlight respiratory and dermal hazard mitigation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?
- Methodological Answer : Conduct a meta-analysis of published datasets, focusing on variables such as assay conditions (e.g., cell line, incubation time) and compound purity. For example, discrepancies in IC₅₀ values may arise from differences in solvent (DMSO vs. aqueous buffers) or residual impurities. Replicate key experiments under standardized conditions, and use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to validate results .
Q. What computational methods are recommended for predicting the binding affinity of this compound with target proteins?
- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to model interactions between the methylthio group and hydrophobic protein pockets. Use density functional theory (DFT) to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions. Validate predictions with experimental data from analogs like 6-(4-methylphenoxy)nicotinaldehyde, whose binding modes have been characterized via X-ray crystallography . Incorporate solvent effects and flexible docking to improve accuracy .
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacophore of this compound?
- Methodological Answer : Synthesize derivatives with modifications to the methylthio group (e.g., replacing -SMe with -SeMe or -OMe) and the phenyl ring (e.g., electron-withdrawing/donating substituents). Test these analogs in bioassays targeting relevant pathways (e.g., kinase inhibition). Use multivariate statistical analysis (e.g., PCA) to correlate structural features (logP, polar surface area) with activity. Compare results to SAR data for 2-(difluoromethyl)-6-phenylnicotinic acid, which shares a similar scaffold .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
